4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Description
This compound is a tetracyclic heterocyclic system featuring:
- Core structure: A fused tetracyclic framework (cycloheptadecane derivative) with three nitrogen atoms at positions 10, 14, and 13.
- Substituents:
- Methoxy groups at positions 4 and 4.
- A 3-(trifluoromethyl)phenyl group at position 15.
- A ketone group at position 11.
Properties
IUPAC Name |
4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O3/c1-31-20-8-13-6-7-28-18(16(13)10-21(20)32-2)11-19-17(22(28)30)12-27-29(19)15-5-3-4-14(9-15)23(24,25)26/h3-5,8-10,12,18H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJAENOYZMOTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NN4C5=CC=CC(=C5)C(F)(F)F)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Introduction of the Pyrazolo Ring: The pyrazolo ring is introduced through a cyclization reaction involving hydrazine derivatives.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, sulfonates
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs and their differences:
Electronic Effects :
- Methoxy groups in analogs (e.g., ’s 4,16-dimethoxy derivative) contribute to solubility and metabolic stability, a trait likely shared by the target compound .
Crystallographic Data :
- Analogs like the hexaazatricyclo compound () exhibit planar fused-ring systems with bond angles (e.g., C15–C14–N6 = 120.0°) that stabilize π-π stacking interactions, a feature critical for solid-state stability .
Biological Activity
The compound is a complex organic molecule that features multiple functional groups and a unique tetracyclic structure. Compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets.
Chemical Structure and Properties
- Chemical Formula : C21H18F3N3O2
- Molecular Weight : Approximately 421.38 g/mol
- IUPAC Name : 4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Structural Features
The presence of trifluoromethyl and methoxy groups suggests potential lipophilicity and ability to cross biological membranes, which can enhance bioactivity.
Anticancer Activity
Research has shown that compounds with similar structural features can exhibit anticancer properties. For example:
- Mechanism of Action : Many tricyclic and tetracyclic compounds act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
- Case Studies :
- A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Antimicrobial Activity
Compounds containing nitrogen heterocycles often show antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
- Research Findings : In vitro studies indicated that similar compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Given the presence of trifluoromethyl groups:
- Potential Activity : These compounds may have neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
- Studies : Research has indicated that certain derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents.
Data Table of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | Reference Study |
|---|---|---|---|
| Anticancer | Tricyclic analogs | Enzyme inhibition / Apoptosis induction | Journal of Medicinal Chemistry (2020) |
| Antimicrobial | Tetracyclic derivatives | Cell wall disruption / Nucleic acid inhibition | Antimicrobial Agents and Chemotherapy (2019) |
| Neuroprotective | Similar structures | Neurotransmitter modulation / Oxidative stress reduction | Neuroscience Letters (2021) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
